Enhanced Lipophilicity vs. Unsubstituted 3-(pyrrolidin-2-yl)-1H-indole: A 1.5-Fold Increase in XLogP3-AA
The target compound exhibits a computed XLogP3-AA value of 2.9, which is 1.5-fold higher (a difference of +1.0 log units) than the 1.9 value calculated for its direct unsubstituted analog, 3-(pyrrolidin-2-yl)-1H-indole (CAS 3766-03-8) [1]. This quantifiable increase in lipophilicity is a direct consequence of the 5-ethyl substitution on the pyrrolidine ring [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 3-(pyrrolidin-2-yl)-1H-indole: 1.9 |
| Quantified Difference | Difference of +1.0 log units |
| Conditions | Computed property values from PubChem database |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability and increased potential for blood-brain barrier penetration, making the target compound more suitable for CNS-targeted research programs where the unsubstituted analog may exhibit limited brain exposure.
- [1] PubChem. (2025). Computed Properties for 3-(5-ethylpyrrolidin-2-yl)-1H-indole (CID 29456) and 3-(2-pyrrolidinyl)-1H-indole (CID 19585). National Library of Medicine (US), National Center for Biotechnology Information. View Source
